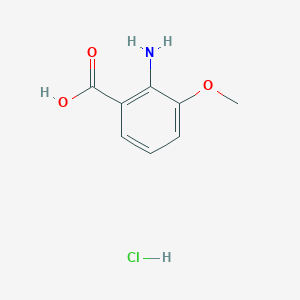

2-Amino-3-methoxybenzoic acid hydrochloride

Description

Foundational Significance within Organic Synthesis

The foundational importance of 2-Amino-3-methoxybenzoic acid hydrochloride in organic synthesis stems from its role as a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic compounds and pharmacologically active agents. Its structure is functionally related to anthranilic acid, a well-established scaffold in medicinal chemistry. chemicalbook.comnih.gov

The compound's utility is prominently demonstrated in the pharmaceutical industry. It is a crucial starting material in the preparation of specific cyclin-dependent kinase (CDK) inhibitors, such as those targeting CDK1/cyclin B, which are investigated for their potential in antitumor treatments. chemicalbook.comnih.govmedchemexpress.com Furthermore, it plays an essential role in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for lowering blood glucose in the treatment of type 2 diabetes. chemicalbook.comnih.govnih.gov Beyond these targeted applications, the compound is also utilized in the broader field of peptide synthesis, highlighting its versatility as a building block. sigmaaldrich.com

Evolution of Research Trajectories Pertaining to 2-Amino-3-methoxybenzoic Acid Hydrochloride

The research trajectory of 2-Amino-3-methoxybenzoic acid hydrochloride has evolved from initial biochemical identification to sophisticated applications in targeted drug discovery. Early interest in the compound, under the name 3-methoxyanthranilic acid, identified it as a mammalian metabolite of kynurenine (B1673888), a product of tryptophan metabolism. chemicalbook.comnih.gov This placed its initial significance within the context of metabolic pathways and their roles in physiology and pathophysiology. researchgate.netnih.gov

Over time, the focus of research shifted from its biological role to its synthetic potential. Organic chemists recognized the value of its substituted anthranilic acid core as a scaffold for building complex molecules. This led to its adoption as a key intermediate in the synthesis of various compounds. The contemporary research landscape is dominated by its application in medicinal chemistry and drug development, where it serves as a critical component for creating highly specific and potent therapeutic agents. chemicalbook.com The journey from a known metabolite to a key ingredient in the synthesis of modern pharmaceuticals like Alogliptin and specialized enzyme inhibitors illustrates a clear evolution towards high-value, targeted chemical synthesis. chemicalbook.comnih.gov

| Research Area | Key Finding / Application | Significance |

|---|---|---|

| Biochemistry | Identified as a metabolite of the kynurenine pathway. chemicalbook.comnih.gov | Established its role in mammalian tryptophan metabolism. researchgate.netbiorxiv.org |

| Pharmaceutical Synthesis | Used in the synthesis of the anti-diabetic drug Alogliptin. chemicalbook.comnih.gov | Demonstrates its value as a key intermediate in drug manufacturing. |

| Oncology Research | Serves as a precursor for CDK1/cyclin B inhibitors. chemicalbook.commedchemexpress.com | Highlights its application in the development of potential cancer therapeutics. |

| General Organic Synthesis | Utilized as a versatile building block, including in peptide synthesis. sigmaaldrich.com | Confirms its foundational role in constructing diverse organic molecules. |

Properties

IUPAC Name |

2-amino-3-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(7(6)9)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRMVPFWAQRSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Methoxybenzoic Acid Hydrochloride

Classical Approaches to 2-Amino-3-methoxybenzoic Acid Hydrochloride Synthesis

Traditional synthetic routes to 2-Amino-3-methoxybenzoic acid and its subsequent salt formation rely on well-established, multi-step processes. These methods are characterized by their sequential nature, often starting from simple, commercially available aromatic precursors.

Multi-Step Retrosynthetic Strategies

A common retrosynthetic approach for aromatic compounds like 2-Amino-3-methoxybenzoic acid involves the strategic introduction and modification of functional groups on a benzene (B151609) ring. A logical disconnection points to a precursor such as 3-methoxy-2-nitrobenzoic acid. This simplifies the synthesis to installing an amino group, which is typically achieved by the reduction of a nitro group.

This multi-step strategy is exemplified in the synthesis of related isomers. For instance, the preparation of 2-amino-5-methoxybenzoic acid begins with the hydrogenation of 5-methoxy-2-nitrobenzoic acid. Similarly, 2-amino-4-methoxybenzoic acid is synthesized from its nitro precursor, 4-methoxy-2-nitrobenzoic acid, via hydrogenation over a palladium catalyst. A general pathway following this logic for the target molecule would involve:

Nitration: Introduction of a nitro group (-NO₂) ortho to the carboxylic acid group of a 3-methoxybenzoic acid precursor.

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Hydrochlorination: Treatment of the resulting 2-Amino-3-methoxybenzoic acid with hydrochloric acid to form the stable hydrochloride salt.

This stepwise approach allows for controlled functionalization of the aromatic ring to build the desired molecular architecture.

Precursor Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) is the cornerstone of these classical synthetic strategies, defining the process of converting one functional group into another. imperial.ac.uk The most critical FGI in the synthesis of 2-Amino-3-methoxybenzoic acid is the reduction of a nitro group to an amine.

This transformation can be achieved using various methods:

Catalytic Hydrogenation: This is a widely used and efficient method. The nitro-substituted precursor is treated with hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a common choice for this reaction, often conducted in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid). For example, the synthesis of bosutinib (B1684425) intermediates involves the reduction of a nitro group using powdered iron and ammonium (B1175870) chloride in a methanol/water mixture. mdpi.com

Once the 2-Amino-3-methoxybenzoic acid (the free base) is synthesized, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction where the amine functional group is protonated by hydrochloric acid (HCl), enhancing the compound's stability and modifying its solubility.

Table 1: Example of Functional Group Interconversion in the Synthesis of Aminobenzoic Acid Isomers

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, THF | 2-Amino-5-methoxybenzoic acid | 98% | |

| 4-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, Methanol | 2-Amino-4-methoxybenzoic acid | 100% | |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Iron powder, NH₄Cl | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 89% | mdpi.com |

Advanced and Sustainable Synthetic Protocols for 2-Amino-3-methoxybenzoic Acid Hydrochloride

Modern synthetic chemistry increasingly focuses on developing protocols that are not only efficient but also environmentally benign and safer. These advanced methodologies are being applied to the synthesis of complex organic molecules, including 2-Amino-3-methoxybenzoic acid hydrochloride.

Catalytic Pathways in Synthesis

Catalysis is central to modern synthesis, offering pathways with higher efficiency and selectivity compared to stoichiometric reactions. In the synthesis of 2-Amino-3-methoxybenzoic acid, the key catalytic step is the reduction of the nitro precursor.

Heterogeneous catalysis, particularly using platinum-group metals, is highly effective. The use of a 5 wt. % Platinum on carbon (Pt/C) catalyst has been explored for the selective hydrogenation of nitroarenes. mdpi.com Such catalytic systems are advantageous because they operate under mild conditions, are highly active, and the catalyst can be easily separated from the reaction mixture and potentially reused, aligning with principles of sustainable chemistry. mdpi.com The choice of catalyst can be crucial for achieving high selectivity and avoiding unwanted side reactions, such as dehalogenation in more complex substrates. mdpi.com

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org The synthesis of 2-Amino-3-methoxybenzoic acid hydrochloride can be made more sustainable by incorporating these principles.

Key areas for applying green chemistry include:

Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) or water is a primary goal. unibo.it The choice of solvent can significantly impact the environmental footprint of a synthesis.

Atom Economy: Utilizing reactions with high atom economy, such as catalytic hydrogenation, is preferred over classical reductions that use stoichiometric metal reagents, which generate significant inorganic waste.

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure reduces energy consumption. Catalytic reactions often allow for milder conditions compared to traditional methods.

Continuous Flow Synthesis Techniques

Continuous flow synthesis is an advanced manufacturing technology that offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. rsc.org

For the synthesis of 2-Amino-3-methoxybenzoic acid, a continuous flow setup could be designed for the critical hydrogenation step. mdpi.com This would typically involve pumping a solution of the nitro-precursor through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C or Pt/C). mdpi.combeilstein-journals.org

Table 2: Advantages of Continuous Flow Synthesis for Key Reaction Steps

| Feature | Benefit in Synthesis | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling potentially energetic intermediates (nitro compounds) and exothermic reactions. | rsc.org |

| Superior Heat & Mass Transfer | High surface-area-to-volume ratio allows for precise temperature control, preventing hotspots and improving reaction selectivity. | rsc.org |

| Increased Efficiency | Shorter reaction times are often achieved due to improved mixing and heat transfer, leading to higher productivity. | rsc.org |

| Scalability & Automation | Production can be easily scaled by running the system for longer periods or by using parallel reactors, with potential for full automation. | beilstein-journals.org |

This technology allows for a safer and more consistent production process, which is highly desirable for manufacturing pharmaceutical intermediates. nih.govuc.pt

Process Optimization and Scalability Studies for 2-Amino-3-methoxybenzoic Acid Hydrochloride Production

The transition from a laboratory-scale synthesis to large-scale industrial production of 2-Amino-3-methoxybenzoic acid hydrochloride presents a unique set of challenges. These include maintaining reaction efficiency, ensuring consistent product quality, managing heat transfer, and handling large volumes of reagents and solvents safely. Process optimization studies are therefore crucial for developing a commercially viable manufacturing process.

A common synthetic route to 2-Amino-3-methoxybenzoic acid involves a multi-step process that often begins with a substituted toluene (B28343) or benzoic acid derivative. Key transformations may include nitration, reduction of the nitro group to an amine, and methoxylation, followed by the formation of the hydrochloride salt. Each of these steps requires careful optimization of various parameters to maximize yield and purity while minimizing the formation of byproducts.

Detailed Research Findings:

Recent advancements in process chemistry have led to significant improvements in the synthesis of related aminobenzoic acid derivatives, and these principles are applicable to the production of 2-Amino-3-methoxybenzoic acid hydrochloride. For instance, in the synthesis of a structurally similar compound, 2-amino-5-chloro-3-methylbenzoic acid, a process involving nitration, hydrogenation, and chlorination has been detailed. In such processes, the optimization of reaction temperature, pressure, catalyst selection, and solvent choice is paramount.

One patent discloses a method for preparing a similar methoxybenzoic acid derivative where reaction temperatures are controlled between 100°C and 210°C, and pressures are maintained between 0.1 and 3 MPa, depending on the specific step. The choice of catalyst, such as a cobalt manganese bromine composite, was also identified as a critical factor in achieving high conversion rates.

Furthermore, studies on the scalability of aminobenzoic acid synthesis have demonstrated the importance of efficient heat management, especially during exothermic nitration and reduction steps. The use of specialized reactor designs and controlled addition of reagents are common strategies to maintain optimal reaction temperatures in large-scale batches.

The table below summarizes key parameters that are typically optimized in the production of aminobenzoic acid derivatives, which are directly relevant to the synthesis of 2-Amino-3-methoxybenzoic acid hydrochloride.

Table 1: Key Parameter Optimization in Aminobenzoic Acid Synthesis

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale | Optimization Focus |

|---|---|---|---|---|

| Temperature (°C) | 20-100 | 50-150 | 100-210 | Controlling exotherms, reaction kinetics |

| Pressure (MPa) | Atmospheric | 0.1-1.0 | 0.1-3.0 | Enhancing reaction rates, gas solubility |

| Catalyst | Precious metals (e.g., Pd/C) | Raney Nickel, supported catalysts | Recoverable/reusable catalysts | Cost, activity, and recyclability |

| Solvent | Various organic solvents | Toluene, Methanol, DMF | Green solvents, solvent recovery | Safety, environmental impact, cost |

| Reaction Time (h) | 4-24 | 6-18 | 8-12 | Throughput, minimizing degradation |

| Agitation Speed (rpm) | 100-500 | 50-300 | 30-150 | Mass transfer, heat distribution |

The purification of the final product is another critical aspect of scalability. Crystallization is a commonly employed technique to achieve the desired purity of 2-Amino-3-methoxybenzoic acid hydrochloride. Optimization of crystallization parameters, including solvent system, cooling rate, and seeding, is essential to control crystal size and morphology, which in turn affects filtration and drying efficiency on a large scale.

The following table outlines a comparative analysis of different synthetic strategies that could be adapted for the production of 2-Amino-3-methoxybenzoic acid hydrochloride, highlighting scalability considerations.

Table 2: Comparison of Synthetic Strategies and Scalability

| Synthetic Strategy | Key Features | Advantages for Scalability | Challenges for Scalability |

|---|---|---|---|

| Linear Synthesis from Substituted Toluene | Stepwise functional group manipulation. | Well-understood reactions. | Longer process, cumulative yield loss. |

| Convergent Synthesis | Assembly of key fragments in later stages. | Higher overall yield, process efficiency. | More complex starting materials may be required. |

| Continuous Flow Chemistry | Reactions occur in a continuous stream. | Improved heat and mass transfer, enhanced safety, smaller footprint. | Higher initial capital investment, potential for blockages. |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methoxybenzoic Acid Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 2-Amino-3-methoxybenzoic acid contains three substituents with differing electronic effects, which collectively influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid (-COOH) group is a deactivating group and is meta-directing, withdrawing electron density from the ring.

In the case of 2-Amino-3-methoxybenzoic acid hydrochloride, the amino group is protonated to -NH3+, which significantly alters its directing effect. The -NH3+ group is a strong deactivating, meta-directing group. Therefore, the outcome of electrophilic substitution will be determined by the combined influence of the activating ortho, para-directing methoxy group and the deactivating meta-directing carboxyl and ammonium (B1175870) groups.

The positions ortho and para to the methoxy group (C4 and C6) are activated, while the positions meta to the carboxyl and ammonium groups are also favored. The interplay of these directing effects can lead to a mixture of products, and the reaction conditions often determine the major product. For instance, in strongly acidic media, the amino group will be fully protonated, enhancing the deactivating effect.

Specific examples of electrophilic aromatic substitution on similarly substituted benzene rings, such as the chlorination of 2-amino-3-methylbenzoic acid using reagents like cyanuric chloride or N-chlorosuccinimide, suggest that substitution occurs at the position para to the amino group. nih.gov Nitration of related toluic acid derivatives also shows substitution guided by the existing groups. srmist.edu.in

| Electrophilic Reagent | Expected Major Product(s) | Reference |

| Br2, FeBr3 | 4-Bromo-2-amino-3-methoxybenzoic acid and/or 6-Bromo-2-amino-3-methoxybenzoic acid | General principles of EAS |

| HNO3, H2SO4 | 2-Amino-3-methoxy-5-nitrobenzoic acid | srmist.edu.in (by analogy) |

| SO3, H2SO4 | 2-Amino-3-methoxy-5-sulfobenzoic acid | General principles of EAS |

Nucleophilic Acyl Substitution and Esterification Reactions at the Carboxyl Moiety

The carboxylic acid functionality of 2-Amino-3-methoxybenzoic acid hydrochloride readily undergoes nucleophilic acyl substitution reactions, with esterification being a prominent example. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxyl group, followed by the departure of a leaving group.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. uni.lu The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. For instance, the reaction of 2-Amino-3-methoxybenzoic acid with methanol (B129727) under acidic conditions yields methyl 2-amino-3-methoxybenzoate.

Alternatively, esterification can be carried out under basic conditions. This involves deprotonating the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile and attacks an alkyl halide. For example, reacting 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base like cesium carbonate yields the corresponding methyl ester. libretexts.org

Other nucleophilic acyl substitution reactions include the formation of amides and acid chlorides. The conversion to an acid chloride can be accomplished using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be readily converted to esters, amides, and other carboxylic acid derivatives. Amide formation can be achieved by reacting the acid chloride with an amine or by direct coupling of the carboxylic acid with an amine using a coupling agent.

| Reagent(s) | Product | Reaction Type |

| CH3OH, H2SO4 | Methyl 2-amino-3-methoxybenzoate | Fischer Esterification |

| 1. Cs2CO3, 2. CH3I | Methyl 2-amino-3-methoxybenzoate | Nucleophilic Substitution |

| SOCl2 | 2-Amino-3-methoxybenzoyl chloride | Acid Chloride Formation |

| 1. SOCl2, 2. RNH2 | N-Alkyl-2-amino-3-methoxybenzamide | Amide Formation |

Transformations Involving the Amino Functionality: Acylations, Alkylations, and Condensations

The amino group of 2-Amino-3-methoxybenzoic acid is a nucleophilic center and can participate in a variety of transformations, including acylations, alkylations, and condensation reactions. The reactivity of the amino group can be modulated by the pH of the reaction medium. In its hydrochloride salt form, the amino group is protonated and less nucleophilic. Neutralization is often required to liberate the free amine for subsequent reactions.

Acylation of the amino group involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 2-acetamido-3-methoxybenzoic acid. This transformation is often used to protect the amino group during other synthetic steps. srmist.edu.in

Alkylation of the amino group to form secondary or tertiary amines can be achieved by reaction with alkyl halides. However, this reaction can be challenging to control as it can lead to over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for alkylation.

Condensation reactions involve the reaction of the amino group with a carbonyl compound, such as an aldehyde or a ketone, to form an imine (Schiff base). This reaction is a key step in many synthetic pathways and is often followed by cyclization or other transformations. nih.gov For instance, condensation with a β-ketoester could lead to the formation of heterocyclic structures.

| Reagent(s) | Product Type | Reaction Type |

| Acetyl chloride, Base | N-acylated derivative | Acylation |

| Alkyl halide | N-alkylated derivative | Alkylation |

| Aldehyde or Ketone | Imine (Schiff base) | Condensation |

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The presence of both an amino group and a carboxylic acid group in an ortho relationship on the benzene ring makes 2-Amino-3-methoxybenzoic acid a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the initial formation of an intermediate that brings the amino and carboxyl functionalities into proximity, facilitating ring closure.

For example, treatment of anthranilic acid derivatives with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydrides. These anhydrides are versatile intermediates that can react with various nucleophiles to generate a range of heterocyclic systems, including quinazolinones and benzodiazepines.

Furthermore, condensation of the amino group with a suitable carbonyl compound, followed by intramolecular cyclization, is a common strategy for constructing fused heterocyclic rings. For instance, reaction with a β-dicarbonyl compound could lead to the formation of quinoline (B57606) derivatives. The methoxy group can also influence the cyclization process, either electronically or sterically.

Strategic Derivatization for Complex Molecule Synthesis

2-Amino-3-methoxybenzoic acid hydrochloride serves as a versatile building block in the strategic synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The functional groups on the molecule can be selectively modified or used as handles to introduce additional complexity.

A key strategy involves the protection of one or more functional groups to allow for selective reaction at another site. For example, the amino group can be protected as an amide (e.g., by acylation) to prevent its interference in reactions targeting the carboxylic acid or the aromatic ring. Similarly, the carboxylic acid can be protected as an ester. Following the desired transformations, the protecting groups can be removed to restore the original functionality.

This compound is a known intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis involves the transformation of the functional groups of 2-Amino-3-methoxybenzoic acid to construct the final complex structure of the drug.

Oxidation and Reduction Pathways

The functional groups of 2-Amino-3-methoxybenzoic acid hydrochloride can undergo both oxidation and reduction reactions, providing pathways to a variety of derivatives.

The amino group can be oxidized under controlled conditions. For instance, diazotization of the amino group with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.

The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, under harsh conditions, the entire benzene ring can be oxidized.

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield (2-amino-3-methoxyphenyl)methanol. The choice of reducing agent is crucial to avoid the reduction of other functional groups. For instance, catalytic hydrogenation, often used to reduce nitro groups, would typically not affect the carboxylic acid. A patent describes the reduction of a nitro group to an amino group in a related compound using hydrogenation with a palladium catalyst. srmist.edu.in

Coupling Reactions and Carbon-Carbon Bond Formation

The aromatic ring of 2-Amino-3-methoxybenzoic acid hydrochloride can participate in various coupling reactions to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. These reactions are often catalyzed by transition metals, such as palladium or copper.

To participate in these coupling reactions, the aromatic ring typically needs to be functionalized with a suitable group, such as a halogen or a triflate. This can be achieved through electrophilic aromatic substitution or via a diazonium salt intermediate. For example, the diazonium salt derived from 2-Amino-3-methoxybenzoic acid can be converted to an aryl halide, which can then undergo Suzuki, Heck, or Sonogashira coupling reactions with appropriate coupling partners.

These coupling reactions provide a powerful tool for elaborating the structure of 2-Amino-3-methoxybenzoic acid, allowing for the introduction of a wide range of alkyl, aryl, and vinyl substituents. This strategic C-C bond formation is essential for the synthesis of complex organic molecules with desired properties.

Strategic Applications of 2 Amino 3 Methoxybenzoic Acid Hydrochloride As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The reactivity of the amino and carboxylic acid groups, influenced by the methoxy (B1213986) substituent, makes 2-amino-3-methoxybenzoic acid hydrochloride a key starting material for synthesizing a variety of complex organic structures, particularly heterocyclic and polycyclic systems.

The bifunctional nature of 2-amino-3-methoxybenzoic acid allows it to be a prime precursor for various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutically and biologically active compounds.

Quinazolines and Quinazolinones: Anthranilic acid derivatives are classic starting materials for the synthesis of quinazolines and their corresponding ketones, quinazolinones. By reacting 2-amino-3-methoxybenzoic acid (or its activated forms like amides or esters) with a one-carbon source such as an aldehyde, a cyclization reaction can be initiated. rsc.orgresearchgate.net The amino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, leading to the formation of a dihydroquinazolinone intermediate, which can then be oxidized to the aromatic quinazolinone. organic-chemistry.org The presence of the methoxy group at the 3-position influences the electronic properties of the ring, which can affect the reaction conditions and the properties of the final product.

Acridones: Acridone (B373769) consists of a tricyclic skeleton and is the parent structure for numerous synthetic dyes and compounds with significant biological activity. juniperpublishers.comresearchgate.net The synthesis of substituted acridones can be achieved through the Ullmann condensation, followed by cyclization. jocpr.com In this approach, 2-amino-3-methoxybenzoic acid would first be condensed with an o-halobenzoic acid in the presence of a copper catalyst. The resulting N-phenylanthranilic acid intermediate is then cyclized using a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to yield the corresponding methoxy-substituted acridone derivative. juniperpublishers.comjocpr.com

Quinolines: While the direct use of 2-amino-3-methoxybenzoic acid in the classic Friedländer synthesis is not typical, it can serve as a precursor to the necessary starting materials. wikipedia.orgorganic-chemistry.org The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.org Chemical modification of the carboxylic acid group of 2-amino-3-methoxybenzoic acid to an aldehyde or ketone would provide the requisite substrate for this powerful quinoline-forming reaction.

The following table summarizes the key heterocyclic systems synthesized from anthranilic acid precursors.

| Heterocyclic System | General Synthetic Method | Key Reagents |

| Quinazolinones | Condensation and Cyclization | Aldehydes, Orthoesters, Amides |

| Acridones | Ullmann Condensation & Cyclization | o-Halobenzoic acids, Copper catalyst, Strong acid (e.g., PPA) |

| Quinolines | Friedländer Annulation | α-Methylene ketones or aldehydes |

Beyond the individual heterocyclic systems, 2-amino-3-methoxybenzoic acid hydrochloride is instrumental in building larger polycyclic aromatic compounds (PACs). The acridone synthesis described previously is a prime example of forming a polycyclic aromatic structure. jocpr.com The reaction sequence directly constructs a fused three-ring system, a common core in many functional molecules.

The synthesis of these compounds relies on intramolecular cyclization reactions that form new rings. For instance, the conversion of N-phenylanthranilic acids into acridones is a dehydrative cyclization that creates the central ring of the polycyclic structure. jocpr.com The strategic placement of the amino and carboxylic acid groups on the benzene (B151609) ring facilitates these ring-closing reactions, making it a reliable method for generating complex aromatic scaffolds.

Role in Non-Biological Material Science Research

While isomers of 2-amino-3-methoxybenzoic acid have been more extensively studied, the principles of their application in material science are directly translatable. Aminobenzoic acids are valuable monomers for the synthesis of functional polymers and copolymers.

Through oxidative polymerization, 2-amino-3-methoxybenzoic acid can be copolymerized with monomers like aniline (B41778) to produce poly(aniline-co-2-amino-3-methoxybenzoic acid). researchgate.netscirp.orgresearchgate.net The properties of the resulting copolymer are influenced by the incorporation of the aminobenzoic acid unit.

Improved Solubility and Processability: The carboxylic acid group enhances the solubility of the polymer in various solvents, making it easier to process into films or fibers compared to unsubstituted polyaniline.

Metal Chelation and Adsorption: The presence of amino, carboxylate, and methoxy groups provides multiple coordination sites for metal ions. rsc.org A copolymer of the related isomer, 3-amino-4-methoxybenzoic acid, has been successfully used to create an adsorbent for the selective recovery of palladium(II) from acidic solutions. rsc.org Similarly, a polymer derived from 2-amino-3-methoxybenzoic acid would be expected to exhibit strong chelating properties, making it a candidate for applications in heavy metal removal, environmental remediation, and catalysis. researchgate.netrsc.org

The table below compares the functional groups of aminobenzoic acid isomers and their potential impact on copolymer properties.

| Monomer | Functional Groups | Potential Impact on Copolymer Properties |

| 2-Amino-3-methoxybenzoic acid | Amino, Carboxylic Acid, Methoxy | Enhanced solubility, multiple metal chelation sites (N, O), modified electronic properties. |

| 3-Amino-4-methoxybenzoic acid | Amino, Carboxylic Acid, Methoxy | Proven high adsorption capacity for Pd(II), good stability. rsc.org |

| 2-Aminobenzoic acid (Anthranilic Acid) | Amino, Carboxylic Acid | Improved solubility, redox activity, metal binding capability. scirp.org |

Contributions to Supramolecular Assembly and Coordination Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. 2-Amino-3-methoxybenzoic acid is an excellent candidate for designing such systems due to its ability to act as a versatile ligand in coordination chemistry. mdpi.com

The molecule possesses two primary coordination sites: the deprotonated carboxylate group (-COO⁻) and the lone pair of electrons on the amino group (-NH₂). These sites can bind to metal ions to form coordination polymers, including metal-organic frameworks (MOFs). researchgate.netekb.eg

Ligand for Coordination Polymers and MOFs: As a ligand, it can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgnih.gov The specific geometry of the molecule, along with the electronic influence of the methoxy group, would dictate the resulting structure and porosity of the material. nih.gov MOFs constructed from similar amino-functionalized linkers have shown promise in gas storage, separation, and catalysis. ekb.egmdpi.com

Hydrogen Bonding: Beyond metal coordination, the amino and carboxylic acid groups are capable of forming strong hydrogen bonds. These interactions can direct the self-assembly of molecules into well-defined supramolecular structures, such as sheets, chains, or more complex architectures, without the need for metal ions.

The multifunctionality of the ligand allows for the creation of complex, pre-designed structures with potential applications in various fields.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Substituted benzoic acids are critical intermediates in the chemical industry for producing high-value products, including agrochemicals and pharmaceuticals. google.com While direct synthesis of a commercial agrochemical from 2-amino-3-methoxybenzoic acid may not be widely documented, its structural motifs are found in potent agricultural products, and it serves as a valuable starting point for more complex targets.

For example, the structurally related compound 2-methyl-3-methoxybenzoic acid is a known intermediate for the synthesis of the insecticide methoxyfenozide. google.com Furthermore, derivatives like 2-amino-5-chloro-3-methylbenzoic acid, which can be prepared from 2-amino-3-methylbenzoic acid precursors, are key intermediates for a new generation of pesticides. patsnap.comgoogle.com

The utility of 2-amino-3-methoxybenzoic acid hydrochloride lies in its capacity to be chemically modified. The aromatic ring can undergo electrophilic substitution reactions (e.g., chlorination, nitration), and the amino and carboxylic acid groups can be transformed into a wide range of other functionalities. This allows chemists to use it as a scaffold, systematically adding complexity to build the final active ingredient for an agrochemical or specialty chemical product.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 3 Methoxybenzoic Acid Hydrochloride

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Amino-3-methoxybenzoic acid, providing an extremely accurate mass measurement that facilitates the unambiguous determination of its elemental composition.

Molecular Formula Determination: The molecular formula of the free base, 2-Amino-3-methoxybenzoic acid, is C₈H₉NO₃. mtoz-biolabs.com HRMS analysis provides a high-precision measurement of the compound's mass. The theoretical exact mass of the neutral molecule is 167.058243149 Da. nih.gov In positive ionization mode, the protonated molecule ([M+H]⁺) is observed. Experimental LC-ESI-QTOF data shows a precursor m/z of 168.0652 for the [M+H]⁺ ion, which aligns with the calculated mass, confirming the molecular formula. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, yielding a characteristic pattern of product ions that helps to confirm the molecular structure. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 168.0652) reveals key structural motifs. A prominent fragmentation pathway involves the loss of water (H₂O), resulting in a significant peak at m/z 150.05489. nih.gov This is a common fragmentation for benzoic acids. Further fragmentation can occur, leading to other smaller ions that correspond to different parts of the molecule's backbone.

Below is a table summarizing key mass spectrometry data.

| Parameter | Value | Ionization Mode | Technique |

| Molecular Formula | C₈H₉NO₃ | - | - |

| Molecular Weight | 167.16 g/mol | - | - |

| Exact Mass | 167.058243 Da | - | - |

| Precursor Ion ([M+H]⁺) | 168.0652 m/z | Positive | LC-ESI-QTOF |

| Major Fragment Ion | 150.05489 m/z | Positive | LC-ESI-QTOF |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Amino-3-methoxybenzoic acid in solution. By analyzing the spectra of ¹H and ¹³C nuclei, the chemical environment and connectivity of each atom can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-3-methoxybenzoic acid, the spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons, the amino group protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. spectrabase.com The aromatic protons appear as a multiplet, with their specific chemical shifts and coupling patterns confirming the 1,2,3-substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 2-Amino-3-methoxybenzoic acid will show eight distinct signals corresponding to the eight carbon atoms in the molecule. chemicalbook.com The chemical shifts indicate the type of carbon atom (e.g., carbonyl, aromatic, methoxy). For example, the carbonyl carbon of the carboxylic acid group appears significantly downfield (at a high ppm value), while the methoxy carbon appears upfield.

2D NMR Spectroscopy: While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques like COSY, HSQC, and HMBC are used to establish definitive correlations and confirm the structure.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the substituents (amino, methoxy, and carboxyl groups) on the aromatic ring. For example, it would show a correlation between the methoxy protons and the C3 carbon of the ring.

A summary of typical (predicted or experimental) NMR data is presented below.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~10-13 | Broad Singlet | -COOH |

| ¹H | ~6.5-7.5 | Multiplet | Aromatic CH |

| ¹H | ~4.0-6.0 | Broad Singlet | -NH₂ |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹³C | ~168 | Singlet | -COOH |

| ¹³C | ~110-150 | Singlet | Aromatic C |

| ¹³C | ~56 | Singlet | -OCH₃ |

X-ray Diffraction Analysis for Solid-State Structural Parameters

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

For 2-Amino-3-methoxybenzoic acid hydrochloride, an XRD analysis would reveal:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Molecular Conformation: The exact arrangement of the atoms, including the planarity of the benzene ring and the orientation of the amino, methoxy, and carboxyl groups relative to the ring.

Intermolecular Interactions: The analysis would detail the hydrogen bonding network in the solid state, showing how the hydrochloride counter-ion, the protonated amino group, and the carboxylic acid function interact with neighboring molecules and chloride ions. This is critical for understanding the compound's solid-state stability and properties.

While detailed crystallographic data for the related 2-amino-3-methylbenzoic acid has been published, specific experimental XRD data for 2-Amino-3-methoxybenzoic acid hydrochloride is not available in the searched literature. dergipark.org.trdergipark.org.tr However, the principles of the analysis remain the same and would provide the aforementioned structural parameters.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and provide a molecular fingerprint. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-3-methoxybenzoic acid hydrochloride displays a series of absorption bands corresponding to the vibrations of its functional groups. chemicalbook.com Key characteristic bands include:

O-H Stretch: A very broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

N-H Stretch: For the protonated amine (NH₃⁺) in the hydrochloride salt, this would appear as a broad absorption in the 2800-3200 cm⁻¹ region, often overlapping with the O-H stretch. In the free base, the amine N-H stretches appear as two sharper bands around 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether C-O stretch and the carboxylic acid C-O stretch result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum, which can be highly characteristic.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| N-H Stretch (Amine/Ammonium) | 3300-3500 / 2800-3200 | IR, Raman |

| C-H Stretch (Aromatic/Aliphatic) | >3000 / <3000 | IR, Raman |

| C=O Stretch (Carbonyl) | ~1700 | IR (strong) |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman (strong) |

| C-O Stretch (Ether/Acid) | 1000-1300 | IR (strong) |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation (e.g., HPLC, UHPLC)

Chromatographic techniques are indispensable for assessing the purity of 2-Amino-3-methoxybenzoic acid hydrochloride and for separating it from impurities or related compounds. mtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like 2-Amino-3-methoxybenzoic acid. mtoz-biolabs.comlgcstandards.com A typical analysis involves:

Stationary Phase: A reversed-phase (RP) column, such as a C18 column, is commonly used. In this mode, the stationary phase is nonpolar, and the mobile phase is more polar.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or phosphoric acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with different polarities.

Detection: A UV detector is highly effective, as the aromatic ring of the compound absorbs UV light strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels are often reported as a percentage, with values like >95% or 98% being common. lgcstandards.com

UHPLC is a more advanced version of HPLC that uses columns with smaller particles, resulting in faster analysis times and higher resolution, making it suitable for separating closely related impurities. When coupled with mass spectrometry (LC-MS), these techniques not only separate impurities but also provide mass information that can be used to identify them. mtoz-biolabs.com

Computational and Theoretical Investigations on 2 Amino 3 Methoxybenzoic Acid Hydrochloride

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of 2-Amino-3-methoxybenzoic acid hydrochloride. nih.gov Methodologies such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. irjweb.com A smaller gap suggests higher reactivity and greater polarizability.

Calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Electronic Properties for Benzoic Acid Derivatives

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

Note: These values are representative for substituted benzoic acids and would vary for 2-Amino-3-methoxybenzoic acid hydrochloride. Specific calculations are required for precise values.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of 2-Amino-3-methoxybenzoic acid hydrochloride in various environments. nih.gov By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements of the molecule and the flexibility of its constituent groups.

The process begins with the generation of a molecular topology, which includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions, often derived from force fields like GROMOS or AMBER. uq.edu.au The Automated Topology Builder (ATB) is a resource that can provide such topologies for small molecules, including 2-Amino-3-methoxybenzoic acid. uq.edu.au

Simulations can be conducted in a vacuum or, more realistically, in an explicit solvent like water to mimic physiological conditions. The analysis of the simulation trajectory can identify stable conformers, which correspond to energy minima on the potential energy surface. nih.gov For 2-Amino-3-methoxybenzoic acid hydrochloride, key conformational variables include the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the amino and carboxylic acid or methoxy groups can also influence the conformational preferences. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| C-C-C-O (methoxy) | Rotation of the methoxy group | May adopt a preferred planar or out-of-plane orientation. |

| C-C-C=O (carboxyl) | Rotation of the carboxylic acid group | Can influence hydrogen bonding and crystal packing. |

| N-C-C-C | Orientation of the amino group | Influences interactions with neighboring groups. |

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry provides methodologies to predict the most likely pathways for chemical reactions involving 2-Amino-3-methoxybenzoic acid hydrochloride and to analyze the high-energy transition states that govern the reaction rates. nih.gov Using quantum mechanical methods like DFT, the potential energy surface of a reaction can be mapped out.

This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. rsc.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction kinetics. nih.gov

For instance, theoretical studies could be employed to investigate the mechanisms of esterification of the carboxylic acid group or electrophilic substitution on the aromatic ring. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net For derivatives of 2-Amino-3-methoxybenzoic acid, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

These models are based on a set of molecular descriptors that quantify various aspects of the molecular structure. mdpi.com These can include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule. nih.gov

Lipophilicity descriptors: Such as the partition coefficient (log P). researchgate.net

By statistically correlating these descriptors with experimentally determined reactivity data (e.g., reaction rate constants) for a training set of molecules, a predictive model can be generated. dergipark.org.tr This model can then be used to estimate the reactivity of new, unsynthesized derivatives of 2-Amino-3-methoxybenzoic acid.

In Silico Design and Prediction of Novel Derivatives

The principles of computational chemistry can be applied to the rational design of novel derivatives of 2-Amino-3-methoxybenzoic acid with potentially enhanced biological activity or other desired properties. nih.gov This in silico design process often involves a combination of techniques.

The process may start with the identification of a biological target, such as a specific enzyme or receptor. researchgate.net Molecular docking simulations can then be used to predict the binding mode and affinity of 2-Amino-3-methoxybenzoic acid hydrochloride within the active site of the target. researchgate.net

Based on these docking studies, modifications can be proposed to the parent molecule's structure to improve its interactions with the target. nih.gov For example, adding or modifying functional groups to enhance hydrogen bonding or hydrophobic interactions. The newly designed virtual derivatives can then be re-docked and their binding affinities estimated. Promising candidates can be further evaluated using more computationally intensive methods like MD simulations to assess the stability of the protein-ligand complex. This iterative process of design, evaluation, and refinement allows for the prioritization of a smaller number of promising derivatives for chemical synthesis and experimental testing, thereby saving time and resources. excli.de

Future Research Directions and Emerging Paradigms for 2 Amino 3 Methoxybenzoic Acid Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Key aspects of this integration include:

Retrosynthetic Analysis: AI models can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. zamann-pharma.com For derivatives of 2-Amino-3-methoxybenzoic acid hydrochloride, this could rapidly identify novel and more efficient synthetic pathways.

Reaction Condition Optimization: Machine learning algorithms can predict optimal reaction conditions, such as solvent, temperature, and catalyst, by learning from vast datasets of chemical reactions. beilstein-journals.orgbeilstein-journals.org This data-driven approach can significantly reduce the empirical and time-consuming nature of traditional reaction optimization. beilstein-journals.org

Predictive Synthesis: Global and local ML models can be employed to predict the outcomes of unknown reactions, guiding chemists toward the most promising synthetic strategies and minimizing experimental failures. beilstein-journals.org For instance, AI could predict the feasibility of novel functionalizations on the aromatic ring or modifications of the amino and carboxylic acid groups of 2-Amino-3-methoxybenzoic acid.

Exploration of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems is crucial for unlocking new transformations of 2-Amino-3-methoxybenzoic acid hydrochloride. Research in this area is moving beyond traditional catalysts to explore more efficient, selective, and sustainable alternatives.

Future investigations will likely focus on:

Multifunctional Catalysts: Designing catalysts that can promote multiple reaction steps in a one-pot synthesis, thereby improving efficiency and reducing waste. For example, a single catalyst could facilitate both the activation of a C-H bond and a subsequent coupling reaction.

Biocatalysis: Utilizing enzymes as catalysts for the transformation of 2-Amino-3-methoxybenzoic acid and its derivatives. Biocatalysis offers the potential for high selectivity under mild reaction conditions, contributing to greener chemical processes. The biosynthesis of aminobenzoic acids from renewable resources is already an area of active research. mdpi.com

Nanocatalysts: The use of metal nanoparticles as catalysts can offer high activity and selectivity due to their large surface-area-to-volume ratio. Research into the application of nanocatalysts for the functionalization of aminobenzoic acid derivatives is a promising avenue.

These novel catalytic approaches will enable the synthesis of a wider range of derivatives with unique structural motifs and functionalities.

Development of Highly Selective and Efficient Reaction Protocols

Achieving high selectivity and efficiency in chemical reactions is a constant goal in organic synthesis. For 2-Amino-3-methoxybenzoic acid hydrochloride, future research will aim to develop protocols that allow for precise control over reactivity.

Emerging trends in this area include:

C-H Bond Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the benzene (B151609) ring in 2-Amino-3-methoxybenzoic acid would open up new avenues for derivatization.

Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Implementing flow chemistry for the synthesis and transformation of 2-Amino-3-methoxybenzoic acid derivatives could lead to more efficient and scalable processes.

Photoredox Catalysis: This approach utilizes light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Exploring photoredox-catalyzed reactions of 2-Amino-3-methoxybenzoic acid could lead to the discovery of novel reaction pathways.

The development of such protocols will not only enhance the synthetic utility of 2-Amino-3-methoxybenzoic acid hydrochloride but also contribute to the broader field of sustainable chemistry.

Potential in Advanced Functional Materials and Nanotechnology

The unique chemical structure of 2-Amino-3-methoxybenzoic acid, possessing both an amino and a carboxylic acid group, makes it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology. mdpi.com

Potential applications in this domain include:

Functional Polymers: Aminobenzoic acids can be polymerized to form functional polymers with interesting electronic and optical properties. researchgate.netresearchgate.net Copolymers of aminobenzoic acids with other monomers, such as aniline (B41778), have been synthesized and characterized. researchgate.net The methoxy (B1213986) group in 2-Amino-3-methoxybenzoic acid could further modulate the properties of such polymers. These materials could find applications in sensors, electronic devices, and as adsorbents for environmental remediation. mdpi.com

Graphene Functionalization: The amino group of aminobenzoic acids can be used to functionalize graphene oxide, modifying its properties for specific applications. nih.gov This can lead to new composite materials with enhanced electrical conductivity or catalytic activity, suitable for use in supercapacitors or sensors. nih.gov

Self-Assembled Monolayers: The ability of the carboxylic acid group to bind to metal surfaces and the potential for intermolecular interactions through the amino group make 2-Amino-3-methoxybenzoic acid a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs could be used to modify surface properties for applications in electronics or biosensing.

Further research in this area will focus on synthesizing and characterizing novel materials derived from 2-Amino-3-methoxybenzoic acid hydrochloride and exploring their performance in various technological applications.

Uncharted Territories in Synthetic and Mechanistic Chemistry

Beyond the established reactivity of 2-Amino-3-methoxybenzoic acid hydrochloride, there are several uncharted territories in its synthetic and mechanistic chemistry that warrant exploration.

Future research could venture into:

Novel Heterocycle Synthesis: The adjacent amino and carboxylic acid groups provide a reactive scaffold for the synthesis of novel heterocyclic compounds. While the synthesis of heterocycles from anthranilic acid is well-established, the influence of the methoxy group at the 3-position on the reactivity and the types of heterocycles that can be formed is an area ripe for investigation. core.ac.uk

Mechanistic Studies of Transformations: A deeper understanding of the reaction mechanisms involved in the transformations of 2-Amino-3-methoxybenzoic acid is crucial for the rational design of new reactions and catalysts. Detailed mechanistic studies, employing both experimental and computational methods, could reveal subtle electronic and steric effects of the substituents on the reactivity of the molecule.

Development of Novel Bio-inspired Molecules: Anthranilic acid and its derivatives are important in various biological pathways and are scaffolds for many bioactive compounds. nih.govnih.govmdpi.comijpsjournal.com Exploring the synthesis of novel derivatives of 2-Amino-3-methoxybenzoic acid inspired by natural products could lead to the discovery of new compounds with interesting biological activities.

By venturing into these uncharted territories, chemists can continue to expand the synthetic toolbox for this versatile compound and uncover new fundamental principles of chemical reactivity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-amino-3-methoxybenzoic acid, a precursor to its hydrochloride salt?

Methodological Answer:

The synthesis typically involves nitration of 3-methoxybenzoic acid followed by catalytic hydrogenation. In a modified approach (), 3-methoxybenzoic acid is nitrated using nitrous acid to yield 3-methoxy-2-nitrobenzoic acid. Subsequent hydrogenation with Pd/C under mild conditions (25°C, light pressure) reduces the nitro group to an amine, achieving near-quantitative yields of 2-amino-3-methoxybenzoic acid. Conversion to the hydrochloride salt is achieved via standard acidification (e.g., HCl treatment). Key quality checks include HPLC purity (>97.5%) and melting point verification (168–170.7°C for the free acid; 198–200°C for the hydrochloride) .

Basic: How is 2-amino-3-methoxybenzoic acid hydrochloride characterized for structural confirmation?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending) .

- NMR Spectroscopy : ¹H NMR confirms methoxy (δ ~3.8 ppm) and aromatic proton environments. ¹³C NMR distinguishes carboxylic acid (~170 ppm) and methoxy carbons (~55 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (167.16 g/mol for free acid; 203.62 g/mol for hydrochloride) .

- Elemental Analysis : Matches calculated C, H, N, and Cl content for the hydrochloride form .

Advanced: How can researchers resolve discrepancies in reported melting points between the free acid and hydrochloride forms?

Methodological Answer:

The free acid (CAS 3177-80-8) melts at 168–170.7°C , while the hydrochloride derivative (CAS 4920-81-4) melts at 198–200°C . Discrepancies arise from differing crystal structures and hydration states. To validate:

Differential Scanning Calorimetry (DSC) : Compare experimental thermograms with literature data.

Karl Fischer Titration : Rule out moisture content effects.

X-ray Crystallography : Resolve polymorphism or salt-form variations .

Advanced: What strategies optimize the yield of diarylamine intermediates during acridone synthesis using 2-amino-3-methoxybenzoic acid?

Methodological Answer:

In acridone synthesis (), coupling 2-amino-3-methoxybenzoic acid with o-bromoanisole under Ullmann conditions achieves 73% yield:

- Reaction Conditions : Use potassium carbonate, copper powder, and Cu(I) oxide in dry 2-ethoxyethanol at reflux.

- Optimization Tips :

- Catalyst Loading : Increase Cu(I) oxide to 10 mol% to enhance coupling efficiency.

- Solvent Purity : Ensure anhydrous conditions to prevent hydrolysis.

- Post-Reaction Workup : Acidify with dilute HCl to precipitate impurities before cyclization with concentrated H₂SO₄ .

Advanced: How can impurities in 2-amino-3-methoxybenzoic acid hydrochloride be profiled and quantified?

Methodological Answer:

Impurity profiling involves:

HPLC Method : Use a C18 column (e.g., Kromasil) with 0.03 M KH₂PO₄-methanol (70:30) mobile phase at 1 mL/min. Detect at 207 nm (UV) .

LC-MS/MS : Identify trace impurities (e.g., 3-methoxy-2-nitrobenzoic acid from incomplete hydrogenation) via fragmentation patterns.

Spiking Studies : Compare retention times with synthetic standards (e.g., anthranilic acid derivatives) .

Basic: What analytical techniques quantify 2-amino-3-methoxybenzoic acid hydrochloride in plant metabolomic studies?

Methodological Answer:

In plant matrices (e.g., quinoa seedlings, ):

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification. Example transitions: m/z 204.1 → 167.1 (hydrochloride).

- Internal Standards : Spike deuterated analogs (e.g., d₄-anthranilic acid) to correct for matrix effects.

- Data Normalization : Express concentrations relative to tissue weight or internal controls (e.g., tryptophan) .

Advanced: How does 2-amino-3-methoxybenzoic acid participate in shikimate pathway-derived metabolite biosynthesis?

Methodological Answer:

The compound is a branch-point metabolite in the shikimate pathway ():

- Role in Tryptophan Metabolism : Diverts chorismate toward anthranilate synthesis, forming precursors for acridones and phytoalexins.

- Enzymatic Studies : Monitor activity of anthranilate synthase (AS) using LC-MS to track ²H/¹⁵N-labeled intermediates.

- Genetic Knockdown : Silencing AS in model plants (e.g., Arabidopsis) alters 2-amino-3-methoxybenzoic acid levels, linking it to stress-response pathways .

Advanced: What experimental designs mitigate hydrolysis of the methoxy group during acid-catalyzed reactions?

Methodological Answer:

To preserve the methoxy group during synthesis:

- Low-Temperature Acid Treatment : Use H₂SO₄ at ≤100°C for cyclization ().

- Protective Groups : Temporarily replace -OCH₃ with tert-butyldimethylsilyl (TBS) ethers during harsh reactions.

- Kinetic Monitoring : Use inline FTIR to detect methoxy cleavage (C-O stretch loss at ~1250 cm⁻¹) and adjust conditions in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.